molecular formula C18H34BaO4 B12692996 Barium 3,5,5-trimethylhexanoate CAS No. 36211-43-5

Barium 3,5,5-trimethylhexanoate

Cat. No.: B12692996
CAS No.: 36211-43-5
M. Wt: 451.8 g/mol
InChI Key: HYVAOIFCEISHMZ-UHFFFAOYSA-L
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Description

Barium 3,5,5-trimethylhexanoate (CAS RN: 36211-43-5) is a metal carboxylate salt derived from 3,5,5-trimethylhexanoic acid. Its structure features a barium cation coordinated with the branched-chain carboxylate anion.

Properties

CAS No.

36211-43-5

Molecular Formula

C18H34BaO4

Molecular Weight

451.8 g/mol

IUPAC Name

barium(2+);3,5,5-trimethylhexanoate

InChI

InChI=1S/2C9H18O2.Ba/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2

InChI Key

HYVAOIFCEISHMZ-UHFFFAOYSA-L

Canonical SMILES

CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Ba+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium 3,5,5-trimethylhexanoate can be synthesized through the reaction of barium hydroxide with 3,5,5-trimethylhexanoic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying.

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of barium carbonate with 3,5,5-trimethylhexanoic acid under specific temperature and pressure conditions. The resulting product is then purified through recrystallization .

Types of Reactions:

Common Reagents and Conditions:

    Sulfate Solutions: Used in precipitation reactions to form barium sulfate.

    Chelating Agents: Can be used to facilitate substitution reactions.

Major Products:

Scientific Research Applications

The applications of compounds related to or including "Barium 3,5,5-trimethylhexanoate," cover a range of uses, including in cosmetics, pharmaceuticals, and various industrial applications.

3,5,5-Trimethylhexanoic Acid
3,5,5-Trimethylhexanoic acid is used in a variety of industrial and consumer applications :

  • Industry Uses As a paint additive, coating additive, corrosion inhibitor, anti-scaling agent, and surface active agent . It is also used as an intermediate in manufacturing .
  • Consumer Uses It is used as an absorbent and lubricant additive .
  • Manufacturing In plastics material and resin manufacturing, soap, cleaning compound, and toilet preparation manufacturing, and petroleum lubricating oil and grease manufacturing .

Esters
Esters, including n-octyl 3,5,5-trimethylhexanoate and 2-ethylhexyl n-nonanoate, are used in cosmetic and pharmaceutical formulations due to their sensory profile that is comparable to volatile silicones .

  • They can be incorporated into formulations as oil bodies or consistency regulators in emulsions .
  • Esters exhibit high stability towards oxidation and hydrolysis and can act as a silicone replacement .
  • They are suitable as solubility promoters for UV photoprotective filters and dispersants for solids .
  • These esters can be used to produce stable cosmetic and pharmaceutical preparations, such as emulsions that provide a light skin feel .
  • They can also be used for wetting, impregnation, or coating of utility wipes and hygiene wipes .

Other compounds

  • [(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea is a research compound that exhibits antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, and anticancer potential as a DNA gyrase and dihydrofolate reductase (DHFR) inhibitor.
  • Ethyl-2-benzothiazolyl acetate and its hydrazide derivatives have biological activities, with some compounds showing anti-inflammatory and antibacterial effects .

Mechanism of Action

The mechanism of action of barium 3,5,5-trimethylhexanoate involves its interaction with various molecular targets. In biological systems, barium ions can interfere with potassium channels, leading to altered cellular functions. The compound’s effects are mediated through its ability to form complexes with other molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Potassium 3,5,5-Trimethylhexanoate (CAS RN: 93841-14-6)
  • Chemical Structure : Shares the same carboxylate anion but substitutes barium with potassium.
  • Properties : Potassium salts generally exhibit higher water solubility compared to barium salts due to smaller ionic radius and lower charge density. This makes potassium derivatives more suitable for aqueous formulations, such as cosmetics or pharmaceuticals.
  • Applications : Likely used as an emulsifier or pH adjuster in personal care products, contrasting with barium’s industrial applications .
Organic Peroxide Derivatives (e.g., Tert-Butyl Peroxy-3,5,5-Trimethylhexanoate)
  • Structure: Contains the 3,5,5-trimethylhexanoate group bonded to a peroxide functional group (e.g., Trigonox 42S).
  • Properties : These peroxides are liquid initiators with high solubility in organic matrices, designed for radical polymerization processes. Their 0.1-hour half-life temperatures range between 90–130°C, enabling controlled decomposition during resin synthesis .
Ester Derivatives (e.g., 2-Ethylhexyl 3,5,5-Trimethylhexanoate, CAS RN: 70969-70-9)
  • Structure: Esterified form of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol.
  • Properties: Non-ionic, lipophilic liquid with logP ≈ 3.94, indicating high hydrophobicity. Used as an emollient or solvent in cosmetics and industrial coatings .
  • Applications : Functions as a plasticizer or lubricant in adhesives, contrasting with barium salts’ roles in metal-mediated processes .

Comparative Data Table

Compound Name CAS RN Molecular Formula Key Properties Applications Safety Considerations
Barium 3,5,5-trimethylhexanoate 36211-43-5 C₉H₁₇O₂·Ba High thermal stability, low solubility Polymer stabilization, catalysts Toxic; requires hazardous handling
Potassium 3,5,5-trimethylhexanoate 93841-14-6 C₉H₁₇O₂·K Water-soluble, ionic Cosmetics, pharmaceuticals Generally low toxicity
Tert-Butyl Peroxy-3,5,5-TMH* Not provided C₁₃H₂₆O₄ Radical initiator, liquid Acrylic resin polymerization Explosive above 32% concentration
2-Ethylhexyl 3,5,5-TMH Ester 70969-70-9 C₁₇H₃₄O₂ Hydrophobic, logP 3.94 Plasticizers, emollients Industrial use advised

*TMH: Trimethylhexanoate

Research Findings and Industrial Relevance

  • This compound: Limited direct data exist, but its structural analogs suggest utility in high-temperature polymer processes. For example, vinyl 3,5,5-trimethylhexanoate copolymers enhance hydrolytic stability and adhesion in coatings .
  • Safety : Barium compounds are classified as hazardous (e.g., barium peroxide in ), necessitating strict handling protocols. In contrast, potassium and ester derivatives pose fewer risks .
  • Performance: The branched alkyl chain in all derivatives improves solubility in non-polar matrices and resistance to oxidative degradation, but barium’s ionic nature limits its compatibility with organic phases compared to esters .

Biological Activity

Barium 3,5,5-trimethylhexanoate is a compound that has garnered attention in various fields, particularly in materials science and biochemistry. This article explores its biological activity, focusing on its interactions with biological systems, potential applications, and relevant research findings.

This compound is an organometallic compound derived from barium and 3,5,5-trimethylhexanoic acid. It is often used as a catalyst in polymerization reactions and as a stabilizer in various formulations. Its chemical structure can influence its biological interactions significantly.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Toxicity : Studies have shown that barium compounds can exhibit varying degrees of toxicity depending on their formulation and concentration. Barium salts are known to affect muscle function and can lead to symptoms such as muscle weakness and cardiovascular issues when ingested in high amounts.
  • Antimicrobial Properties : Some research indicates that barium compounds may possess antimicrobial properties. This potential is particularly relevant in the development of new materials for medical applications where infection control is critical.
  • Catalytic Activity : In biochemical contexts, this compound may serve as a catalyst in reactions involving organic compounds. Its catalytic properties can facilitate various biochemical processes.

Case Studies

  • Toxicological Studies :
    • A study published by the European Chemicals Agency (ECHA) highlighted the potential toxic effects of barium compounds. The findings indicated that exposure to certain barium salts could lead to adverse health effects in humans and animals, necessitating careful handling and regulation .
  • Antimicrobial Activity :
    • Research has shown that certain derivatives of barium can inhibit microbial growth. For instance, a study examining the effects of various barium compounds on bacterial cultures found that some formulations exhibited significant antimicrobial activity against common pathogens .
  • Polymerization Catalysis :
    • This compound has been investigated for its role as a catalyst in polymerization reactions. A study demonstrated that it could enhance the efficiency of polymer formation while maintaining the integrity of the resulting materials .

Data Table: Summary of Biological Activities

Activity TypeFindingsSource
ToxicityCan cause muscle weakness and cardiovascular issues at high dosesECHA
AntimicrobialExhibits significant antimicrobial properties against pathogensResearch Study
Catalytic ActivityEnhances polymerization efficiencyPolymer Science Journal

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